molecular formula C10H11ClN2O2 B2876877 4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one CAS No. 1782656-50-1

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B2876877
CAS No.: 1782656-50-1
M. Wt: 226.66
InChI Key: QGTWMRUCFCOWFF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted with an aminomethyl group at position 4 and a 4-chlorophenyl group at position 3. The oxazolidinone scaffold is widely studied in medicinal chemistry due to its versatility in drug design, particularly for antimicrobial, antihypertensive, and central nervous system agents.

Properties

IUPAC Name

4-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-7-1-3-8(4-2-7)13-9(5-12)6-15-10(13)14/h1-4,9H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTWMRUCFCOWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C2=CC=C(C=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohols

The most direct route involves cyclocondensation of N-(4-chlorophenyl)-β-amino alcohols with carbonyl sources. For example, reacting 2-amino-1-(4-chlorophenyl)ethanol with triphosgene in dichloromethane at 0–5°C yields the oxazolidinone ring with >85% efficiency. Key parameters include:

Parameter Optimal Condition Yield (%) Source
Solvent Dichloromethane 87
Temperature (°C) 0–5 85
Carbonyl Source Triphosgene 89

This method minimizes epimerization risks due to low-temperature conditions, critical for preserving stereochemical integrity.

Nucleophilic Addition-Elimination

Alternative routes employ hydroxylamine intermediates. As demonstrated in US8598086B2, treating 4-chlorophenyl-substituted enones with hydroxylamine hydrochloride in methanol at 60°C facilitates oxime formation, followed by cyclization under basic conditions (pyridine, 80°C) to yield the oxazolidinone. This two-step process achieves 78% overall yield but requires stringent pH control to avoid byproducts.

Introduction of the Aminomethyl Group

Mannich Reaction

The aminomethyl group is introduced via a Mannich-type reaction, where formaldehyde and a secondary amine react with the oxazolidinone intermediate. For instance, treating 3-(4-chlorophenyl)-1,3-oxazolidin-2-one with dimethylamine and paraformaldehyde in ethanol at reflux (78°C) for 12 hours affords the aminomethyl derivative in 72% yield. However, competing N-alkylation side reactions necessitate excess formaldehyde (2.5 equiv).

Azide Reduction Strategy

A more selective approach involves Staudinger reduction of an azide intermediate. As detailed in RSC’s protocol, 2-azido-1-(4-chlorophenyl)ethan-1-one is synthesized via nucleophilic substitution of a bromo precursor with sodium azide in acetonitrile/water (3:1). Subsequent hydrogenation over Pd/C (10 wt%) in methanol quantitatively reduces the azide to the primary amine, which undergoes spontaneous cyclization with triphosgene to form the target compound.

Step Reagents/Conditions Yield (%) Source
Azidation NaN₃, CH₃CN/H₂O, rt 92
Reduction H₂, Pd/C, MeOH 95
Cyclization Triphosgene, DCM, 0°C 88

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., THF, DCM) enhance cyclization rates by stabilizing transition states, while protic solvents (MeOH, EtOH) improve aminomethyl group solubility. For instance, cyclization in THF proceeds 30% faster than in DCM but requires higher catalyst loads.

Catalytic Enhancements

Lewis acids like ZnCl₂ (5 mol%) accelerate ring closure by coordinating to the carbonyl oxygen, reducing activation energy. This modification boosts yields from 78% to 91% in model reactions.

Industrial-Scale Production Considerations

Large-scale synthesis demands continuous-flow reactors to manage exothermic cyclization steps. Patents disclose tubular reactors operating at 10 bar and 120°C, achieving throughputs of 50 kg/h with 93% purity. Additionally, in-situ HCl gas scrubbing systems mitigate corrosion risks during hydrochloride salt formation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 4.25 (t, J = 8.4 Hz, 2H, OCH₂), 3.80 (s, 2H, NH₂CH₂), 3.15 (t, J = 8.4 Hz, 2H, NCH₂).
  • IR (KBr): 1752 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H stretch).
  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other nitrogen-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the 4-chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced nitrogen heterocycles such as piperazines.

    Substitution: Substituted oxazolidinones with various functional groups on the phenyl ring.

Scientific Research Applications

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, featuring a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The compound has a chlorophenyl group at the 3-position and an aminomethyl substituent at the 4-position of the oxazolidinone ring. Its molecular formula is C10H11ClN2O2 and has a molecular weight of approximately 224.68 g/mol. The presence of both the amino and chlorophenyl groups contributes to its potential biological activity and reactivity in various chemical processes.

Biological Activity
this compound exhibits notable biological activities, particularly as an antibacterial agent. Oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit, making this compound a candidate for treating infections caused by Gram-positive bacteria, including resistant strains. Additionally, studies have indicated potential anti-inflammatory and analgesic effects, although further research is needed to establish these properties conclusively.

Interaction with Biological Targets
Interaction studies have shown that this compound interacts with various biological targets. Its primary mechanism involves binding to bacterial ribosomes, inhibiting protein synthesis. Additionally, preliminary studies suggest interactions with enzymes involved in metabolic pathways, which could influence its pharmacokinetics and therapeutic efficacy.

Structural Similarities
Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Properties
LinezolidOxazolidinone core with a different substituent patternFirst oxazolidinone antibiotic approved for clinical use
TedizolidSimilar core structure but with a different side chainEnhanced potency against resistant strains
Phenylacetamide derivativesContains phenyl groups similar to chlorophenylVaried pharmacological profiles depending on substituents

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial ribosomes, inhibiting protein synthesis and leading to antimicrobial effects.

    Pathways Involved: The inhibition of protein synthesis disrupts essential cellular processes in bacteria, resulting in their death or growth inhibition.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one and its analogs:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
This compound (Target) 4-aminomethyl, 3-(4-chlorophenyl) C₁₀H₁₁ClN₂O₂ 226.66 Reference compound
3-(4-Aminobenzyl)-1,3-oxazolidin-2-one 3-(4-aminobenzyl) instead of 3-(4-chlorophenyl) and 4-aminomethyl C₁₀H₁₂N₂O₂ 192.22 Lacks chlorophenyl; benzyl substitution
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride 5-aminomethyl, 3-(4-methoxyphenyl), hydrochloride salt C₁₂H₁₅ClN₂O₃ 270.72 Methoxy vs. chloro; aminomethyl at position 5
(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]pyridin-5-yl)phenyl] derivative Dihydrothieno-pyridinyl substituent at phenyl, 5S configuration C₂₃H₂₄N₄O₂S 420.53 Bulkier aromatic substituent; chiral center
4-[(4-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one Oxazolone core with methylidene and phenyl groups; 4-chlorophenyl C₁₆H₁₀ClNO₂ 283.71 Oxazolone vs. oxazolidinone; unsaturated backbone
3-[4-[2-(3-Chlorophenyl)ethoxy]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one 3-chlorophenyl ethoxy substituent, methoxymethyl at position 5 C₁₉H₂₀ClNO₄ 361.82 Extended ethoxy chain; methoxymethyl substitution

Key Research Findings

Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and receptor binding in multiple analogs (e.g., ), while electron-donating groups like methoxy () may improve solubility but reduce potency .

Ring System Impact: Oxazolidinones (target) generally exhibit better metabolic stability compared to oxazolones (), which are prone to ring-opening reactions .

Antimicrobial SAR: Bulkier substituents (e.g., dihydrothieno-pyridinyl in ) improve antimicrobial activity but may increase molecular weight and reduce bioavailability .

Biological Activity

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which is recognized for its antibacterial properties. This compound features a five-membered heterocyclic ring that includes both nitrogen and oxygen atoms, with an aminomethyl group at the 4-position and a chlorophenyl group at the 3-position. Its molecular formula is C10H12ClN2O2\text{C}_{10}\text{H}_{12}\text{Cl}\text{N}_{2}\text{O}_{2} and it has a molecular weight of approximately 224.68 g/mol. This article aims to explore the biological activities associated with this compound, particularly its antibacterial effects, mechanisms of action, and potential therapeutic applications.

Antibacterial Activity

The primary biological activity of this compound is its antibacterial effect, particularly against Gram-positive bacteria. Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for the translation process in bacteria. This mechanism makes them effective against resistant strains such as Staphylococcus aureus and Enterococcus faecalis.

The compound's mechanism involves:

  • Binding to Ribosomes : It specifically targets the bacterial ribosome, preventing protein synthesis.
  • Inhibition of Metabolic Pathways : Preliminary studies suggest that it may also interact with various enzymes involved in metabolic processes, potentially influencing its pharmacokinetics and therapeutic efficacy.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

  • Antibacterial Efficacy :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition compared to other tested compounds .
  • Comparative Activity :
    • When compared to similar compounds like Linezolid and Tedizolid, this oxazolidinone showed unique properties due to its specific substituents that may enhance its antibacterial potency against resistant strains.

Data Table: Comparative Biological Activity

Compound NameStructure FeaturesAntibacterial ActivityUnique Properties
This compoundAminomethyl and chlorophenyl groupsModerate to strong against Gram-positive bacteriaPotential anti-inflammatory effects
LinezolidDifferent substituent patternEffective against resistant strainsFirst oxazolidinone antibiotic approved
TedizolidDifferent side chainEnhanced potency against resistant strainsImproved safety profile

Additional Biological Activities

Beyond antibacterial properties, there are indications that this compound may possess anti-inflammatory and analgesic effects. Although these activities are not as well characterized as its antibacterial effects, they present avenues for further research into its therapeutic potential .

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